2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide
Overview
Description
2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
The primary targets of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide are likely to be bacterial and fungal cells . The compound has shown significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also exhibited antifungal potential against Candida glabrata and Candida albicans .
Mode of Action
The compound interacts with its targets by binding to the enzyme UDP-N-acetylmuramate/L-alanine ligase . This enzyme is involved in the synthesis of peptidoglycan, a major component of the bacterial cell wall. By inhibiting this enzyme, the compound disrupts the cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
The affected pathway is the peptidoglycan biosynthesis pathway. Peptidoglycan is essential for bacterial cell wall integrity. By inhibiting the enzyme UDP-N-acetylmuramate/L-alanine ligase, the compound disrupts the synthesis of peptidoglycan, leading to the weakening of the bacterial cell wall and eventually cell death .
Result of Action
The compound’s action results in the death of bacterial and fungal cells. It exhibits significant antibacterial potential towards gram-positive Staphylococcus epidermidis and gram-negative Pseudomonas aeruginosa . It also shows antifungal potential against Candida glabrata and Candida albicans .
Biochemical Analysis
Biochemical Properties
2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit cyclooxygenase enzymes, particularly cyclooxygenase-2, which is involved in the inflammatory response . Additionally, this compound can bind to bacterial enzymes, disrupting their function and leading to antimicrobial effects . The interactions are primarily through hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex.
Cellular Effects
The effects of this compound on cells are diverse. It has been observed to induce apoptosis in cancer cells by activating caspase pathways . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and reduced cell proliferation . Furthermore, it can modulate cellular metabolism by inhibiting key metabolic enzymes, thereby reducing the energy supply to rapidly dividing cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their catalytic activity . This binding is often facilitated by the thiazole ring, which interacts with amino acid residues in the enzyme’s active site. Additionally, the compound can induce conformational changes in proteins, leading to their inactivation . These interactions result in the inhibition of enzyme activity and subsequent changes in cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over several days . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis . Its stability can be affected by factors such as pH and temperature, which may influence its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then conjugated with glucuronic acid or sulfate and excreted via the kidneys . This compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to reduced ATP production .
Transport and Distribution
Within cells, this compound is transported by specific transporters, such as organic anion transporters . It is distributed throughout various tissues, with higher concentrations observed in the liver and kidneys . The compound can also bind to plasma proteins, which facilitates its transport in the bloodstream .
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . It can enter the nucleus and interact with DNA, leading to changes in gene expression . Additionally, the compound can localize to mitochondria, where it affects mitochondrial function and induces apoptosis . Post-translational modifications, such as phosphorylation, may influence its localization and activity within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide typically involves the reaction of 4-methoxyaniline with thiazole-4-carboxylic acid under specific conditions. The process may include the use of solvents like ethanol or methanol and catalysts such as iodine or potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug that also contains a thiazole moiety.
Abafungin: An antifungal agent with a thiazole ring.
Uniqueness: 2-((4-Methoxyphenyl)amino)thiazole-4-carboxylic acid hydrobromide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
IUPAC Name |
2-(4-methoxyanilino)-1,3-thiazole-4-carboxylic acid;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S.BrH/c1-16-8-4-2-7(3-5-8)12-11-13-9(6-17-11)10(14)15;/h2-6H,1H3,(H,12,13)(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYZREMLIKQFURG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=CS2)C(=O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640027 | |
Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1134600-62-6 | |
Record name | 2-(4-Methoxyanilino)-1,3-thiazole-4-carboxylic acid--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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